6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one
Overview
Description
“6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one” is a chemical compound with the CAS Number: 343852-44-8 . Its molecular weight is 180.63 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one” is1S/C10H9ClO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one” is a solid at room temperature .Scientific Research Applications
Antibacterial and Antifungal Studies
- Scientific Field : Microbiology and Medicinal Chemistry .
- Application Summary : Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
- Methods of Application : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
- Results : The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Antiviral Studies
- Scientific Field : Virology and Medicinal Chemistry .
- Application Summary : Indole derivatives, including 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been prepared and reported as antiviral agents .
- Methods of Application : Specific methods of synthesis are not mentioned in the source, but it is mentioned that various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Dye Synthesis
- Scientific Field : Organic Chemistry .
- Application Summary : Heterocyclic compounds, including indole derivatives, are used in the synthesis of dyes .
- Methods of Application : Specific methods of synthesis are not mentioned in the source, but it is mentioned that various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results : The synthesized dyes can have various properties depending on the specific structures and substituents of the indole derivatives .
Antioxidant Studies
- Scientific Field : Biochemistry .
- Application Summary : Indole derivatives have been reported to possess antioxidant activities .
- Methods of Application : Specific methods of synthesis are not mentioned in the source, but it is mentioned that various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results : The antioxidant activity of the synthesized indole derivatives can vary depending on their specific structures and substituents .
Anticancer Studies
- Scientific Field : Oncology and Medicinal Chemistry .
- Application Summary : Indole derivatives have been reported to possess anticancer activities .
- Methods of Application : Specific methods of synthesis are not mentioned in the source, but it is mentioned that various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results : The anticancer activity of the synthesized indole derivatives can vary depending on their specific structures and substituents .
Dye Synthesis
- Scientific Field : Organic Chemistry .
- Application Summary : Heterocyclic compounds, including indole derivatives, are used in the synthesis of dyes .
- Methods of Application : Specific methods of synthesis are not mentioned in the source, but it is mentioned that various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results : The synthesized dyes can have various properties depending on the specific structures and substituents of the indole derivatives .
Safety And Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed) and H412 (Harmful to aquatic life with long lasting effects) . The precautionary statement P273 advises to avoid release to the environment .
properties
IUPAC Name |
6-chloro-2-methyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWWIBFTRLTHMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507946 | |
Record name | 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
343852-44-8 | |
Record name | 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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